![molecular formula C14H17N3O2 B7492471 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide, also known as L-2-HG, is a metabolite that has gained significant attention in the scientific community due to its potential role in cancer development and progression. L-2-HG is produced by the enzyme D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) and is involved in various cellular processes, including epigenetic regulation and energy metabolism. In
Mécanisme D'action
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide is a competitive inhibitor of α-KG-dependent dioxygenases, which are enzymes involved in epigenetic regulation, including histone and DNA demethylases. The inhibition of these enzymes by 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide leads to alterations in gene expression and cellular differentiation, ultimately contributing to oncogenesis.
Biochemical and Physiological Effects:
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been shown to affect various cellular processes, including energy metabolism and epigenetic regulation. The accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide can lead to alterations in cellular differentiation and gene expression, ultimately contributing to tumorigenesis. Additionally, 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been shown to affect the activity of other enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in laboratory experiments can provide insights into the role of this metabolite in cancer development and progression. However, the accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in cancer cells can also be a result of other mutations, making it difficult to determine the specific role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in oncogenesis. Additionally, the use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in laboratory experiments may not accurately reflect the physiological conditions in vivo.
Orientations Futures
Future research on 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide should focus on the development of inhibitors of D-2-HGDH as a potential therapeutic approach for cancer treatment. Additionally, the role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in other cellular processes, such as energy metabolism and hypoxia-inducible factor signaling, should be further explored. The use of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide as a biomarker for cancer diagnosis and prognosis should also be investigated. Finally, the development of more accurate methods for the detection and quantification of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in biological samples should be pursued.
In conclusion, 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide is a metabolite that has gained significant attention in the scientific community due to its potential role in cancer development and progression. The synthesis of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide involves the enzymatic conversion of α-KG to 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide by D-2-HGDH. 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been extensively studied in cancer research due to its potential role in oncogenesis. The inhibition of α-KG-dependent dioxygenases by 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide leads to alterations in gene expression and cellular differentiation, ultimately contributing to tumorigenesis. Future research on 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide should focus on the development of inhibitors of D-2-HGDH as a potential therapeutic approach for cancer treatment, as well as the role of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide in other cellular processes and its use as a biomarker for cancer diagnosis and prognosis.
Méthodes De Synthèse
The synthesis of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide involves the enzymatic conversion of alpha-ketoglutarate (α-KG) to 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide by D-2-HGDH. D-2-HGDH is a mitochondrial enzyme that converts D-2-hydroxyglutarate (D-2-HG) to α-KG in the tricarboxylic acid (TCA) cycle. The reverse reaction of this enzyme results in the production of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide.
Applications De Recherche Scientifique
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide has been extensively studied in cancer research due to its potential role in oncogenesis. Mutations in D-2-HGDH have been identified in various types of cancer, including gliomas, acute myeloid leukemia, and chondrosarcomas. These mutations result in the accumulation of 2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide, which can affect cellular processes such as DNA methylation and histone modification, ultimately leading to tumorigenesis.
Propriétés
IUPAC Name |
2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-4-5-12(18)11(8-10)14(19)17(3)9-13-15-6-7-16(13)2/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDSBYDPHWIGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N(C)CC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

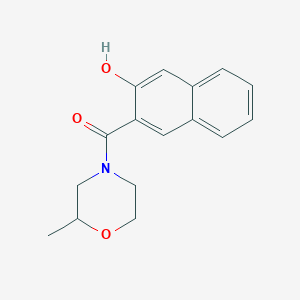
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)

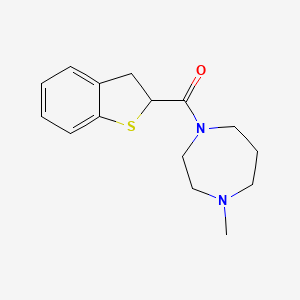

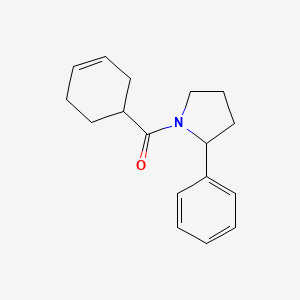


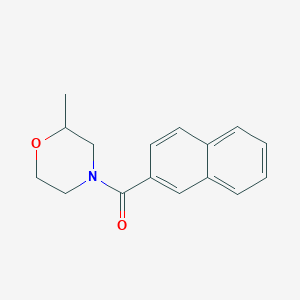
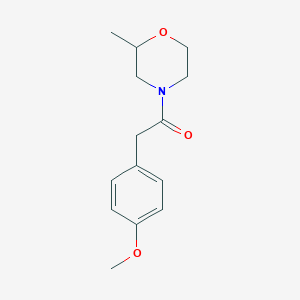
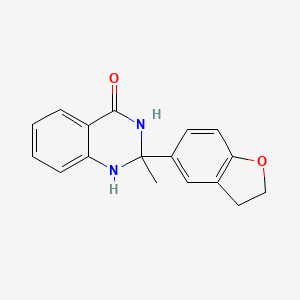
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492456.png)
![[3-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492465.png)
